2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA (2,3-diDHB-CoA) is a critical activated intermediate in the biosynthesis of microbial siderophores, particularly enterobactin. It bridges primary metabolism (via the shikimate pathway) and specialized secondary metabolite assembly. The shikimate pathway generates chorismate, the precursor to aromatic amino acids and multiple benzenoid compounds. In Escherichia coli and other bacteria, chorismate is diverted from aromatic amino acid biosynthesis toward siderophore production under iron-limiting conditions. 2,3-diDHB-CoA serves as the activated building block for non-ribosomal peptide synthetase (NRPS) machinery, enabling ATP-dependent ligation to serine residues and subsequent cyclization to form enterobactin’s trilactone scaffold [1] [8].
Key Shikimate Pathway Steps to 2,3-diDHB-CoA Precursors:
Intermediate | Enzyme | Role in Pathway |
---|---|---|
Chorismate | Isochorismate synthase (EntC) | Converts chorismate to isochorismate |
Isochorismate | EntB (isochorismatase) | Hydrolyzes isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate |
2,3-dihydro-2,3-dihydroxybenzoate | EntA (dehydrogenase) | Oxidizes to 2,3-dihydroxybenzoate (2,3-DHB) |
2,3-DHB | EntE (adenylating enzyme) | Activates as 2,3-DHB-AMP, then converts to 2,3-diDHB-CoA |
Table 1: Enzymatic steps from chorismate to 2,3-diDHB-CoA in enterobactin biosynthesis [1] [5] [8].
The biosynthesis of 2,3-diDHB-CoA initiates with chorismate, the terminal product of the shikimate pathway. Isochorismate synthase (EntC) catalyzes the conversion of chorismate to isochorismate, incorporating a hydroxyl group via an allylic rearrangement [9]. This reaction requires Mg²⁺ as a cofactor. EntB, a bifunctional isochorismatase, then hydrolyzes isochorismate to yield trans-2,3-dihydro-2,3-dihydroxybenzoate (2,3-diDHB). The subsequent oxidation by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) is NAD⁺-dependent and stereospecific, abstracting the pro-3R hydride to form 2,3-dihydroxybenzoate (2,3-DHB) [1] [5]. Crucially, EntE adenylates 2,3-DHB to form 2,3-DHB-AMP, followed by thioesterification with coenzyme A (CoA) to yield 2,3-diDHB-CoA. This activation is essential for NRPS-mediated incorporation into siderophores [5] [8].
Enzyme Comparison: EntA vs. Homologs
Enzyme | Organism | Function | Cofactor | Regiospecificity |
---|---|---|---|---|
EntA | E. coli | Oxidizes C3-OH of 2,3-diDHB | NAD⁺ | 3R-specific |
AgbA | Agrobacterium tumefaciens | Homologous oxidation of 2,3-diDHB | NAD⁺ | 3R-specific |
BDH2 | Mammals | Synthesizes 2,5-DHBA (salicylate mode) | NAD⁺ | Not applicable |
Table 2: Functional comparison of dehydrogenases in dihydroxybenzoate metabolism [5] [7].
2,3-diDHB-CoA functions as the key acyl donor in NRPS-mediated siderophore assembly. In enterobactin biosynthesis, the thioesterified carboxyl group of 2,3-diDHB-CoA is transferred to the thiolation (T) domain of the multidomain NRPS EntF. EntF, a four-module enzyme, contains adenylation (A), thiolation (T), condensation (C), and thioesterase (TE) domains. The A domain activates L-serine, which is covalently attached to the T domain as a thioester. The 2,3-diDHB moiety is then ligated to serine via amide bond formation, catalyzed by the C domain, generating 2,3-dihydroxybenzoyl-serine. Iterative elongation and cyclization by the TE domain yield the trilactone enterobactin [5] [8]. Protein-protein interactions between EntE (generating 2,3-diDHB-CoA) and EntF enhance catalytic efficiency by substrate channeling, minimizing diffusion of reactive intermediates [5].
The entire biosynthetic pathway for 2,3-diDHB-CoA is tightly regulated by cellular iron status. In E. coli, the ferric uptake regulator (Fur) represses transcription of the entABCDEF operon under iron-replete conditions. Under iron scarcity, Fur dissociates from the ent promoter, enabling expression of EntA, EntB, EntC, and auxiliary enzymes [4] [5]. This ensures siderophore production only when essential. Similarly, in Agrobacterium tumefaciens, the agbA gene (homolog of entA) is iron-regulated and embedded in a siderophore biosynthetic gene cluster [5] [7]. Notably, 2,3-diDHB-CoA itself may act as a metabolic checkpoint—its accumulation under iron limitation drives flux toward enterobactin, while its depletion under iron sufficiency halts energetically costly siderophore synthesis [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7